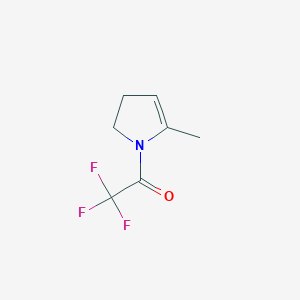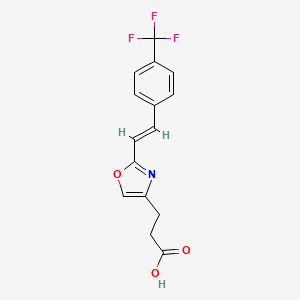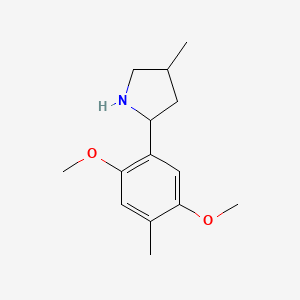
2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. The presence of methoxy groups and a pyrrolidine ring in its structure contributes to its distinct chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde from 2,5-dimethoxytoluene through a formylation reaction.
Pyrrolidine Ring Formation: The intermediate is then subjected to a Mannich reaction with formaldehyde and methylamine to form the pyrrolidine ring.
Final Product Formation: The resulting intermediate undergoes cyclization and reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to changes in mood, perception, and cognition, making it a subject of interest in neuropharmacological research.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features but different pharmacological properties.
2,5-Dimethoxy-4-methylphenylcyclopropylamine (DMCPA): Another compound with a similar core structure but different functional groups and biological activities.
Uniqueness
2-(2,5-Dimethoxy-4-methylphenyl)-4-methylpyrrolidine is unique due to the presence of the pyrrolidine ring, which distinguishes it from other phenethylamines
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO2/c1-9-5-12(15-8-9)11-7-13(16-3)10(2)6-14(11)17-4/h6-7,9,12,15H,5,8H2,1-4H3 |
Clave InChI |
ULDMHOOKFJKGFL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=C(C=C(C(=C2)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Aminomethyl)benzo[d]oxazol-2-ol](/img/structure/B12877318.png)
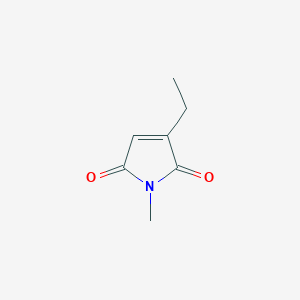



![3-tert-Butyl-N-[1-(thiophen-2-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B12877354.png)
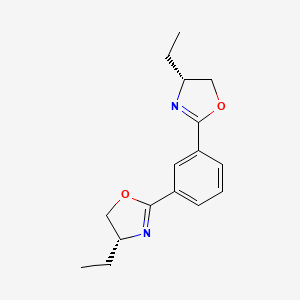
![5-[(Dimethylamino)methyl]-2-(1-methyl-1H-pyrazol-4-yl)aniline](/img/structure/B12877368.png)
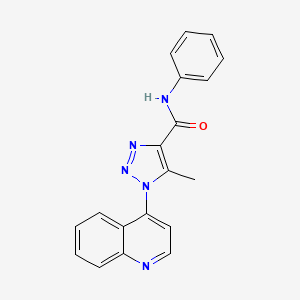
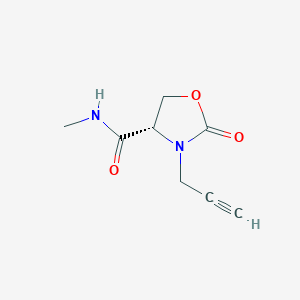
![1,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12877392.png)
![(5E)-5-[(4-Aminophenyl)imino]-7-iodoquinolin-8(5H)-one](/img/structure/B12877396.png)
